molecular formula C14H16N4O3S B215466 4-acetamido-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

4-acetamido-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B215466
M. Wt: 320.37 g/mol
InChI Key: VPXAHKYDGPXFBJ-UHFFFAOYSA-N
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Description

4-acetamido-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide is an organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 4-aminobenzamide with ethyl 2-chloroacetate to form an intermediate, which is then cyclized with thiosemicarbazide to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxymethyl group, using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

4-acetamido-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-acetamido-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is thought to interfere with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 4-(acetylamino)-5-chloro-2-methoxybenzoate
  • 4-(acetylamino)-5-chloro-2-ethoxybenzoate

Uniqueness

4-acetamido-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide stands out due to its unique thiadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C14H16N4O3S

Molecular Weight

320.37 g/mol

IUPAC Name

4-acetamido-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C14H16N4O3S/c1-3-21-8-12-17-18-14(22-12)16-13(20)10-4-6-11(7-5-10)15-9(2)19/h4-7H,3,8H2,1-2H3,(H,15,19)(H,16,18,20)

InChI Key

VPXAHKYDGPXFBJ-UHFFFAOYSA-N

SMILES

CCOCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)NC(=O)C

Canonical SMILES

CCOCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)NC(=O)C

solubility

32.4 [ug/mL]

Origin of Product

United States

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